Cas no 1504244-90-9 (1-({(2-aminophenyl)methylamino}methyl)cyclohexan-1-ol)

1-({(2-Aminophenyl)methylamino}methyl)cyclohexan-1-ol is a cyclohexanol derivative featuring a functionalized aminobenzyl group, which imparts unique reactivity and versatility in synthetic applications. Its structure combines a secondary amine and a hydroxyl group, making it a valuable intermediate in the preparation of complex molecules, particularly in pharmaceutical and agrochemical research. The compound's bifunctional nature allows for selective modifications, enabling the synthesis of heterocycles or chelating ligands. Its stability under standard conditions and compatibility with common organic solvents enhance its utility in multistep reactions. This compound is particularly advantageous for designing targeted molecular architectures due to its balanced steric and electronic properties.
1-({(2-aminophenyl)methylamino}methyl)cyclohexan-1-ol structure
1504244-90-9 structure
Product Name:1-({(2-aminophenyl)methylamino}methyl)cyclohexan-1-ol
CAS No:1504244-90-9
MF:C14H22N2O
MW:234.337283611298
CID:6569997
Update Time:2025-08-04

1-({(2-aminophenyl)methylamino}methyl)cyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-({(2-aminophenyl)methylamino}methyl)cyclohexan-1-ol
    • Cyclohexanol, 1-[[[(2-aminophenyl)methyl]amino]methyl]-
    • Inchi: 1S/C14H22N2O/c15-13-7-3-2-6-12(13)10-16-11-14(17)8-4-1-5-9-14/h2-3,6-7,16-17H,1,4-5,8-11,15H2
    • InChI Key: ZPGTWEBOICJOKK-UHFFFAOYSA-N
    • SMILES: C1(CNCC2=CC=CC=C2N)(O)CCCCC1

Experimental Properties

  • Density: 1.109±0.06 g/cm3(Predicted)
  • Boiling Point: 401.2±20.0 °C(Predicted)
  • pka: 14.88±0.20(Predicted)

1-({(2-aminophenyl)methylamino}methyl)cyclohexan-1-ol Pricemore >>

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Additional information on 1-({(2-aminophenyl)methylamino}methyl)cyclohexan-1-ol

Professional Introduction to Compound with CAS No 1504244-90-9 and Product Name: 1-({(2-aminophenyl)methylamino}methyl)cyclohexan-1-ol

The compound identified by the CAS number 1504244-90-9 and the product name 1-({(2-aminophenyl)methylamino}methyl)cyclohexan-1-ol represents a significant area of interest in the field of chemical and biomedical research. This compound, featuring a complex molecular structure, has garnered attention due to its potential applications in pharmaceutical development and drug discovery. The presence of multiple functional groups, including amines and a cyclohexane ring, suggests a high degree of versatility in its reactivity and interaction with biological systems.

Recent advancements in medicinal chemistry have highlighted the importance of structurally diverse compounds in the search for novel therapeutic agents. The molecular framework of 1-({(2-aminophenyl)methylamino}methyl)cyclohexan-1-ol exhibits characteristics that are conducive to binding with biological targets, making it a promising candidate for further investigation. The 2-aminophenyl moiety, in particular, is known for its ability to engage in hydrogen bonding and π-stacking interactions, which are critical for the design of high-affinity ligands.

In the context of current research, this compound has been explored for its potential role in modulating various biological pathways. Studies have indicated that derivatives of this structure may exhibit inhibitory effects on enzymes and receptors involved in inflammatory responses and neurodegenerative diseases. The cyclohexan-1-ol backbone provides a stable scaffold that can be modified to enhance pharmacokinetic properties, such as solubility and metabolic stability.

The synthesis of 1-({(2-aminophenyl)methylamino}methyl)cyclohexan-1-ol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular architecture. These methods align with contemporary trends in synthetic chemistry aimed at improving efficiency and sustainability.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding modes of this compound with its target proteins. The use of docking algorithms has revealed that the amine groups can form critical interactions with acidic or basic residues in the binding pockets of enzymes and receptors. This information is crucial for designing structure-based drug optimization strategies.

Preclinical studies have begun to explore the pharmacological profile of 1-({(2-aminophenyl)methylamino}methyl)cyclohexan-1-ol in vitro and in vivo models. Initial findings suggest that this compound exhibits moderate potency against selected targets without significant off-target effects. Further investigations are needed to fully elucidate its mechanism of action and assess its therapeutic potential. The compound's structural features also make it an attractive scaffold for library design in high-throughput screening campaigns.

The role of natural product-inspired scaffolds in drug discovery cannot be overstated. Compounds derived from biologically active molecules often exhibit favorable pharmacological properties due to evolutionary optimization. While 1-({(2-aminophenyl)methylamino}methyl)cyclohexan-1-ol does not directly derive from a natural product, its structural design incorporates elements inspired by known bioactive molecules. This approach leverages the wealth of structural diversity found in nature while allowing for chemical modification to improve drug-like properties.

The future direction of research on this compound will likely involve exploring novel derivatives through medicinal chemistry interventions. Techniques such as structure-based drug design (SBDD) and fragment-based drug discovery (FBDD) will be employed to optimize potency, selectivity, and pharmacokinetic profiles. Additionally, advances in biocatalysis may enable more sustainable synthetic routes, reducing reliance on hazardous reagents and minimizing waste generation.

In conclusion, the compound identified by CAS number 1504244-90-9 and named 1-({(2-aminophenyl)methylamino}methyl)cyclohexan-1-ol represents a promising lead in pharmaceutical research. Its complex structure, functional diversity, and potential biological activity make it a valuable asset in the quest for new therapeutic agents. As research continues to evolve, this compound is poised to contribute significantly to advancements in chemical biology and drug development.

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